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molecular formula C12H16N2O2 B8451797 8-(2-Pyridyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(2-Pyridyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8451797
M. Wt: 220.27 g/mol
InChI Key: BHXLTSKZGBZCMO-UHFFFAOYSA-N
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Patent
US06326359B1

Procedure details

A solution of 8-(2-pyridinyl)-1,4-dioxa-8-azaspiro[4.5]decane (23 g, 0.1 mol) (preparation 36) in 10% w/v sulphuric acid was stirred at room temperature for 8 hr. The reaction mixture was cooled in ice and then the solution adjusted to pH>7 with 0.88 ammonia. The solution was extracted with diethyl ether and the solvent removed from the organic extracts under reduced pressure to give the title compound (14.7 g) as an oil.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[CH2:16][CH2:15][C:10]2(OCC[O:11]2)[CH2:9][CH2:8]1.S(=O)(=O)(O)O.N>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[CH2:8][CH2:9][C:10](=[O:11])[CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
N1=C(C=CC=C1)N1CCC2(OCCO2)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 8 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in ice
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the solvent removed from the organic extracts under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
N1=C(C=CC=C1)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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